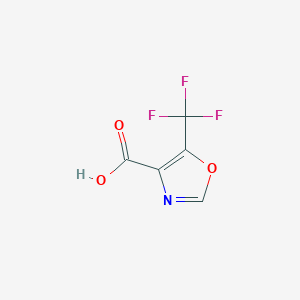

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRZHYACDZYENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247917 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-50-6 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (CF3) group onto the oxazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this versatile compound, tailored for researchers and professionals in drug development. The oxazole ring system is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The addition of a carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its integration into larger molecular frameworks.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid are dictated by its unique molecular architecture. The presence of the highly electronegative trifluoromethyl group and the acidic carboxylic acid moiety on the aromatic oxazole ring governs its reactivity and physical behavior.

Key Identifiers and Properties

While a specific CAS number for the carboxylic acid is not consistently cited across major databases, its ethyl ester precursor, Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate, is more commonly referenced. The properties of the parent acid can be inferred from its structure and data on closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₃ | N/A |

| Molecular Weight | 181.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. | [2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: Some data is for the closely related isoxazole analog or inferred from the ethyl ester precursor due to limited direct experimental data on the carboxylic acid.

The trifluoromethyl group significantly influences the compound's electronic properties, acting as a strong electron-withdrawing group. This enhances the acidity of the carboxylic acid proton and modulates the reactivity of the oxazole ring.

Synthesis and Purification

The primary route to obtaining 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is through the hydrolysis of its corresponding ethyl ester, Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate. The synthesis of the ester is a critical preceding step.

Synthesis of the Ethyl Ester Precursor

A common synthetic pathway to Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate involves a multi-step process that begins with readily available starting materials.[2]

Workflow for Ethyl 5-(trifluoromethyl)oxazole-4-carboxylate Synthesis

Sources

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

Introduction

The search for novel therapeutic agents is often centered on the exploration of unique chemical scaffolds that offer both structural rigidity and versatile functionalization points. Among these, heterocyclic compounds are paramount, with the oxazole nucleus being a particularly privileged structure in medicinal chemistry.[1][2][3] Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are integral to a wide array of biologically active molecules, demonstrating activities ranging from anti-inflammatory to antimicrobial and anticancer.[1][4]

This guide focuses on a specific, highly functionalized derivative: 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid . The incorporation of a trifluoromethyl (CF₃) group—a common bioisostere in modern drug design—is a deliberate choice to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and receptor binding affinity. The carboxylic acid at the 4-position serves as a critical synthetic handle, enabling covalent modification and the development of compound libraries for screening.

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical overview of this molecule's core structure, physicochemical characteristics, reactivity, analytical characterization, and strategic applications in pharmaceutical research.

Core Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid dictates its chemical behavior and potential biological activity. The molecule is composed of a planar, aromatic 1,3-oxazole ring substituted at the C4 and C5 positions.

-

1,3-Oxazole Ring: This aromatic core provides a rigid, planar scaffold, which is often advantageous for precise positioning within a biological target's binding site.

-

Carboxylic Acid (-COOH) at C4: This is the primary reactive site for synthetic elaboration. Its acidic proton and ability to be converted into an activated ester or acid chloride make it an ideal anchor point for amide bond formation, a cornerstone of medicinal chemistry.

-

Trifluoromethyl (-CF₃) Group at C5: This strongly electron-withdrawing group significantly influences the electronic properties of the oxazole ring. It enhances the acidity of the carboxylic acid and can improve metabolic stability by blocking potential sites of oxidative metabolism.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Atomic connectivity and key functional groups.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of the molecule, which are crucial for predicting its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₃ | [5] |

| Molecular Weight | 183.07 g/mol | Calculated |

| Monoisotopic Mass | 180.99867 Da | [5] |

| XlogP (predicted) | 1.1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Synthesis and Reactivity

While various methods exist for synthesizing oxazole cores, a highly efficient modern approach involves the direct cyclization from carboxylic acids.[6] The primary reactivity of interest for drug development professionals is the derivatization of the C4-carboxylic acid, most commonly through amide bond formation.

Causality in Experimental Design: Amide Coupling

Amide coupling is a foundational reaction in medicinal chemistry. The choice of coupling reagents is critical for ensuring high yield, minimizing side reactions, and preserving stereochemistry if applicable.

-

Carbodiimides (e.g., EDC): These reagents activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to racemization and side reactions. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or DMAP is standard practice to form a more stable active ester, improving efficiency and suppressing side products.[7]

-

Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered highly efficient and are often the reagents of choice for difficult couplings. They operate through a similar active ester mechanism but are generally faster and more effective, especially with sterically hindered substrates or poorly nucleophilic amines.[8]

Experimental Protocol: Amide Coupling via HATU

This protocol describes a robust, self-validating method for coupling 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid with a primary or secondary amine.

Materials:

-

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (1.0 eq)

-

Amine of choice (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[8]

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

-

Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: General workflow for HATU-mediated amide coupling.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the target compound. A combination of chromatographic and spectroscopic techniques forms a self-validating system.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show a characteristic singlet for the C2 proton on the oxazole ring and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).

-

¹³C NMR: Will confirm the presence of all five carbon atoms, including the quaternary carbons of the oxazole ring and the characteristic quartet for the CF₃ carbon due to C-F coupling. As research on related structures has shown, there can be discrepancies between theoretical and experimental shifts, underscoring the need for empirical data.[9]

-

¹⁹F NMR: A singlet is expected, providing unambiguous confirmation of the trifluoromethyl group's electronic environment.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 180.99867 Da.[5]

Predicted Mass Spectrometry Adducts

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₃F₃NO₃⁺ | 182.00595 |

| [M+Na]⁺ | C₅H₂F₃NNaO₃⁺ | 203.98789 |

| [M-H]⁻ | C₅HF₃NO₃⁻ | 179.99139 |

| Data sourced from PubChemLite.[5] |

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection. Purity of >95% is a standard requirement for compounds intended for biological screening.

Caption: A self-validating quality control workflow.

Applications in Drug Discovery

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development.[10] Its value lies in its utility as a scaffold for generating libraries of diverse molecules for high-throughput screening.

-

Scaffold for Focused Libraries: The carboxylic acid handle allows for the systematic introduction of a wide range of chemical fragments via amide coupling. By reacting the core with a diverse set of amines, researchers can rapidly generate a library of compounds to probe the structure-activity relationship (SAR) of a biological target.

-

Privileged Structure in Target Classes: The oxazole core is a known component of molecules targeting various enzyme classes and receptors. Its rigid nature helps reduce the entropic penalty of binding, while the heteroatoms can participate in crucial hydrogen bonding interactions. The trifluoromethyl group can engage in favorable interactions (e.g., with aromatic residues or backbone amides) and enhance binding affinity.

-

Potential Therapeutic Areas: Given the broad biological activities of oxazole derivatives, this scaffold holds potential in numerous areas, including:

Conclusion

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid represents a confluence of desirable features for modern drug discovery. Its structure combines the stability and rigidity of the aromatic oxazole core, the metabolic and electronic benefits of the trifluoromethyl group, and the synthetic versatility of a carboxylic acid handle. Through robust synthesis and rigorous analytical validation, this molecule serves as a powerful and promising platform for the development of novel, targeted therapeutics. Its strategic design makes it an invaluable tool for medicinal chemists aiming to accelerate the discovery of next-generation medicines.

References

-

Molbase. (n.d.). 2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis. Retrieved from Molbase. [Link]

-

Troz, A., Wilson, K. M., Hergenrother, S. B. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]

-

Wroblewska, A., Leśniak, S. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

-

Vasile, C., Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from PubChem. [Link]

-

PubChemLite. (n.d.). 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. Retrieved from PubChemLite. [Link]

-

D'Souza, S., N., P., & Kumar, P. (2019). A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

D'Souza, S., N., P., & Kumar, P. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic Chemistry. [Link]

-

PubChemLite. (n.d.). 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid. Retrieved from PubChemLite. [Link]

-

Tverdokhlebov, A. V., et al. (2013). A Convenient Route to 1-Alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic Acids Employing a Diazo Transfer Reaction. ResearchGate. [Link]

-

Movassaghi, M., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Vasile, C., Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

D'Souza, S., N., P., & Kumar, P. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Allied Academies. (2021). Biological Importance of Oxazoles. Allied Academies. [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. PubChemLite - 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (C5H2F3NO3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-(TRIFLUOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of Trifluoromethyl-Substituted Oxazoles for Pharmaceutical and Agrochemical Research

Introduction: The Significance of Trifluoromethylated Oxazoles

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the oxazole core—a versatile five-membered aromatic heterocycle known for its wide range of biological activities—the resulting trifluoromethyl-substituted oxazoles represent a class of compounds with immense potential for drug discovery and development.[1][2][3]

This technical guide provides an in-depth exploration of the primary synthetic pathways to access these valuable molecules. It is designed for researchers, scientists, and drug development professionals, offering not only a survey of established methodologies but also insights into the mechanistic underpinnings and practical considerations for each approach.

Core Synthetic Strategies

The synthesis of trifluoromethyl-substituted oxazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular pathway often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials. The most prominent of these strategies include:

-

Ring-Expansion of Trifluoromethylated Azirines

-

Cyclization of Acyclic Trifluoromethylated Precursors

-

[3+2] Cycloaddition Reactions

-

Adaptation of Classical Oxazole Syntheses

Ring-Expansion of 2H-Azirines with Trifluoroacetic Anhydride

One of the more direct and elegant methods for the synthesis of 2-(trifluoromethyl)oxazoles involves the ring-expansion of 2H-azirines. This approach, reported by Weng's group, offers a facile route to this specific substitution pattern under mild conditions.[4]

Mechanistic Rationale

The reaction is believed to proceed via the initial acylation of the azirine nitrogen atom by trifluoroacetic anhydride. This is followed by a ring-opening step to form a vinyl cation intermediate, which then undergoes intramolecular cyclization and subsequent rearomatization to yield the stable 2-(trifluoromethyl)oxazole product. The choice of trifluoroacetic anhydride serves a dual purpose: it acts as both the acylating agent and the source of the trifluoromethyl group.

Sources

- 1. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Oxazole Carboxylic Acids

Introduction: The Convergence of Structure and Function

Oxazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, imparts unique electronic properties and serves as a crucial pharmacophore in numerous therapeutic agents. When coupled with a carboxylic acid function, the molecule gains a versatile handle for forming salts, esters, and amides, and critically, the ability to engage in potent hydrogen bonding interactions. Understanding the precise molecular structure and intermolecular dynamics of these compounds is paramount for rational drug design and the development of novel functional materials.

Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the vibrational modes of molecules. By interpreting the absorption of infrared radiation, researchers can gain profound insights into functional groups, bonding arrangements, and intermolecular forces such as hydrogen bonding. This guide offers a detailed exploration of the IR spectroscopic analysis of oxazole carboxylic acids, blending fundamental principles with practical, field-proven methodologies. We will deconstruct the spectrum by first examining the characteristic signatures of the carboxylic acid and oxazole moieties independently, and then synthesizing this knowledge to interpret the complex spectrum of the complete molecule.

Pillar 1: The Vibrational Signature of the Carboxylic Acid Group

The carboxylic acid functional group (-COOH) presents one of the most distinctive and readily identifiable signatures in infrared spectroscopy. Its appearance is dominated by the profound effects of intermolecular hydrogen bonding, which leads to the formation of stable cyclic dimers in the solid state and in concentrated solutions.[1][2] This dimerization is the single most important factor governing the position and shape of its characteristic absorption bands.

The O-H Stretching Vibration: A Unmistakable Landmark

The most telling feature of a carboxylic acid is an exceptionally broad and intense absorption band arising from the O-H stretching vibration. This band typically spans a vast region from 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4] The remarkable breadth of this peak is a direct consequence of the strong hydrogen bonding in the dimer, which creates a continuum of vibrational energy states.[5] Often, the sharper C-H stretching vibrations (from alkyl or aryl substituents) are seen superimposed upon this broad O-H envelope.[2]

The C=O Carbonyl Stretching Vibration: A Tale of Two States

The carbonyl (C=O) stretch of a carboxylic acid is another strong, sharp indicator, typically appearing in the region of 1760 cm⁻¹ to 1680 cm⁻¹ .[6] The exact position is highly sensitive to the molecular environment:

-

Monomeric (Free) Carboxylic Acids: In very dilute solutions in non-polar solvents where dimerization is minimized, the C=O stretch appears at a higher frequency, around 1760 cm⁻¹ .[4]

-

Dimeric (Hydrogen-Bonded) Carboxylic Acids: More commonly, in condensed phases (solids, liquids, or concentrated solutions), the C=O stretch is observed at a lower frequency, typically between 1730 cm⁻¹ and 1700 cm⁻¹ for saturated acids.[6] This shift to lower wavenumber is due to the weakening of the C=O double bond as oxygen's electron density is drawn into the hydrogen bond.

-

Conjugation Effects: If the carboxylic acid is conjugated with an aromatic system like the oxazole ring, the C=O stretching frequency is lowered further to approximately 1710-1680 cm⁻¹ .[6]

Coupled Vibrations: The C-O Stretch and O-H Bend

The spectrum of a carboxylic acid is further characterized by two other diagnostically useful bands that involve coupled vibrations:

-

C-O Stretching: A strong band appearing between 1320 cm⁻¹ and 1210 cm⁻¹ is attributed to the C-O single bond stretch, which is coupled with the in-plane O-H bend.[2][6]

-

Out-of-Plane O-H Bending: A broad, medium-intensity peak near 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the hydrogen-bonded dimer.[6]

Pillar 2: Deciphering the Vibrational Modes of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, and its IR spectrum is characterized by a series of stretching and bending vibrations involving the C=C, C=N, C-O, and C-H bonds of the ring.[7] While some of these bands can overlap with other vibrations, several key features are diagnostically useful. Theoretical and experimental studies have helped to assign these complex vibrations.[8]

-

C=N Stretching: The carbon-nitrogen double bond stretch typically gives rise to a medium-to-strong absorption in the 1680-1610 cm⁻¹ region.

-

Aromatic C=C Stretching: Similar to other aromatic systems, the oxazole ring will exhibit skeletal vibrations from C=C stretching, usually appearing as a series of bands in the 1600-1450 cm⁻¹ range.

-

Ring C-O-C Stretching: The stretching of the C-O-C ether linkage within the ring is a key feature. This vibration often results in a strong, characteristic band in the 1280-1220 cm⁻¹ region.

-

C-H Vibrations:

-

Stretching: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹ .

-

Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern on the ring.

-

Synthesizing the Spectrum: The Case of Oxazole Carboxylic Acids

The infrared spectrum of an oxazole carboxylic acid is a composite of the individual contributions from both the carboxylic acid and the oxazole ring, with potential shifts arising from electronic communication between the two moieties. A prime example is Oxaprozin (4,5-diphenyl-2-(oxazol-2-yl)propionic acid), whose vibrational spectrum has been studied in detail.[9]

By analyzing the complete spectrum, we can identify the key features of both functional groups coexisting in the molecule. The diagnostically crucial pattern remains the combination of the extremely broad O-H stretch and the strong C=O stretch.[6]

Summary of Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | The hallmark of a carboxylic acid dimer.[1][2] |

| Aromatic C-H Stretch | Oxazole Ring | 3100 - 3000 | Weak to Medium | |

| Aliphatic C-H Stretch | Substituents | 3000 - 2850 | Medium | Often seen as sharp peaks on the broad O-H band.[2] |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp | Lower end of the range due to conjugation with the oxazole ring.[6] |

| C=N Stretch | Oxazole Ring | 1680 - 1610 | Medium to Strong | |

| C=C Stretch | Oxazole Ring | 1600 - 1450 | Medium, Multiple Bands | Skeletal ring vibrations. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Coupled with O-H in-plane bend.[6] |

| Ring C-O-C Stretch | Oxazole Ring | 1280 - 1220 | Strong | May overlap with the carboxylic C-O stretch. |

| O-H Bend (Out-of-Plane) | Carboxylic Acid | ~920 | Medium, Broad | Characteristic of the dimer.[6] |

Experimental Protocols: A Self-Validating System

Acquiring a high-quality IR spectrum is contingent on meticulous sample preparation. The goal is to allow the instrument's IR beam to pass through the sample and measure the absorption without interference from scattering or impurities.

Workflow for FTIR Analysis

Method 1: Potassium Bromide (KBr) Pellet (for Solids)

This classic transmission method provides excellent results for solid samples that can be finely ground.

-

Sample Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the solid oxazole carboxylic acid to a fine, consistent powder.[10] The quality of the final spectrum is highly dependent on minimizing particle size to reduce scattering.

-

Mixing with KBr: Add the ground sample to ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in the mortar.[10] Gently mix the two powders until the sample is homogeneously distributed.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.[10]

-

Self-Validation: A high-quality pellet will be clear and glass-like. A cloudy or opaque pellet indicates insufficient grinding, inadequate pressure, or moisture contamination, and should be remade.

-

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) (for Solids or Liquids)

ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for powders, films, and viscous liquids.

-

Crystal Cleaning: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[10]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[10]

-

Self-Validation: The quality of contact directly impacts spectral quality. Ensure the pressure is sufficient to maximize the intensity of the absorption bands without damaging the crystal.

-

-

Analysis: Acquire the spectrum directly. After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Conclusion

The infrared spectrum of an oxazole carboxylic acid is rich with structural information. By systematically identifying the characteristic bands of the carboxylic acid dimer—most notably the vast O-H stretch and the strong C=O absorption—and correlating them with the skeletal vibrations of the oxazole ring, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to leverage IR spectroscopy as a robust tool for the characterization and analysis of this vital class of molecules.

References

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Palmer, M. H., & Ridley, T. (2013). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]

-

Wikipedia. (n.d.). Oxazole. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. NIST Chemistry WebBook. [Link]

-

Sundaraganesan, N., et al. (2008). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). ResearchGate. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid. As a Senior Application Scientist, the narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot. The incorporation of a trifluoromethyl group offers significant potential in modulating the physicochemical properties of drug candidates, making a thorough understanding of its solid-state conformation paramount for rational drug design.[1][2][3][4]

The Strategic Importance of Trifluoromethylated Oxazoles in Medicinal Chemistry

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, present in numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group at the 5-position is a deliberate design strategy. The high electronegativity and lipophilicity of the CF3 group can significantly enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[1][2][3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for computational modeling, structure-activity relationship (SAR) studies, and predicting intermolecular interactions with biological targets.[3]

Synthesis and Purification: A Pathway to Crystalline Material

The synthesis of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can be approached through several established routes for oxazole ring formation. A common strategy involves the condensation of an appropriate α-amino ketone with a trifluoroacetic acid derivative.

Proposed Synthetic Route:

A plausible synthetic pathway would involve the reaction of an ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate with a suitable formylating agent, followed by cyclization and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a stirred solution of ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N2), add triethylamine (2.5 eq).

-

Acylation: Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with the addition of 1 M HCl (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Cyclization: The crude intermediate is then subjected to cyclization conditions, which may involve heating in the presence of a dehydrating agent such as phosphorus pentoxide or employing a milder cyclizing agent like Burgess reagent.

-

Ester Hydrolysis: The resulting ethyl 5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is hydrolyzed using standard conditions, for example, by stirring with an excess of lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Purification: The final carboxylic acid product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline solid.[7]

The Art of Crystal Growth: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. The choice of solvent and crystallization technique is paramount. For a polar molecule like 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, a range of solvents should be screened.

Crystallization Methodologies:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents to determine its solubility.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) by gentle warming.

-

Slow Evaporation Setup: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.

Deciphering the Architecture: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its molecular and crystal structure can be determined using X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Hypothetical Workflow for Crystal Structure Determination:

The following diagram outlines the key stages in determining the crystal structure of the title compound.

Figure 1: Workflow for the determination of the crystal structure of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid.

The Crystal Structure: A Hypothetical Model

In the absence of published experimental data, we can postulate the key features of the crystal structure based on related molecules.[5][6][8] The presence of the carboxylic acid moiety strongly suggests the formation of hydrogen-bonded dimers. The trifluoromethyl group and the oxazole ring will likely participate in various intermolecular interactions, influencing the overall crystal packing.

Hypothetical Crystallographic Data:

The following table presents a plausible set of crystallographic parameters for 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C5H2F3NO3 |

| Formula Weight | 181.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 708.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.695 |

| Absorption Coeff. (mm⁻¹) | 0.175 |

| F(000) | 360 |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is anticipated to be dominated by strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers would then be arranged in a three-dimensional network through weaker C-H···O, C-H···N, and potentially halogen bonds involving the fluorine atoms of the trifluoromethyl group. The planarity of the oxazole ring will likely promote π-π stacking interactions.

Visualizing Intermolecular Interactions:

Figure 2: A schematic representation of the anticipated hydrogen-bonded dimer formation and other potential intermolecular interactions.

Implications for Drug Development and Formulation

A detailed understanding of the crystal structure of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid would have significant implications for its development as a drug candidate:

-

Polymorphism Screening: The identification of the most stable crystalline form is crucial for ensuring consistent bioavailability and shelf-life of an active pharmaceutical ingredient (API).

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the design of formulations with optimal dissolution and stability profiles.

-

Intellectual Property: A novel and well-characterized crystal form can be a key component of a strong patent portfolio.

By following the rigorous experimental and analytical framework outlined in this guide, researchers can successfully elucidate the crystal structure of this and other related compounds, thereby accelerating the drug discovery and development process.

References

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis. (n.d.). Mol-Instincts. Retrieved January 26, 2026, from [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

-

4-Methyl-1,3-oxazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). IUCr Journals. Retrieved January 26, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 26, 2026, from [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. Retrieved January 26, 2026, from [Link]

-

5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]

-

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 26, 2026, from [Link]

Sources

- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid in various organic solvents. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data crucial for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Critical Role of Solubility Data

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its unique structural features, including the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety, significantly influence its physicochemical properties, most notably its solubility.[1] Accurate solubility data in organic solvents is a prerequisite for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Pharmaceutical Formulation: Developing suitable delivery systems and understanding bioavailability.[2][3]

-

Analytical Method Development: Preparing standard solutions for techniques like HPLC and NMR.

-

Predictive Modeling: Building quantitative structure-property relationship (QSPR) models.

This document will detail the theoretical underpinnings and practical execution of thermodynamic solubility determination, the gold standard for obtaining equilibrium solubility data.[4][5]

Physicochemical Properties and Predicted Solubility Behavior

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). The acidic nature of this group also allows for salt formation with bases, which can dramatically increase aqueous solubility.[6]

-

Oxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen. It contributes to the overall polarity of the molecule.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group. This moiety can decrease solubility in polar solvents while potentially increasing it in nonpolar or fluorinated solvents.

Predicted Solubility:

Based on these features, it is anticipated that 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid will exhibit moderate to good solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur. Solubility in alcohols (e.g., methanol, ethanol) is also expected to be significant. In contrast, its solubility in nonpolar solvents such as hexanes or toluene is predicted to be low due to the polarity imparted by the carboxylic acid and oxazole ring.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the shake-flask method, which measures thermodynamic solubility.[4][5] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

Materials:

-

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (solid, purity ≥98%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) of appropriate purity (e.g., HPLC grade).

-

Reference standard of the test compound for analytical quantification.

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS) for quantification.[7]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Accurately weigh an excess amount of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (e.g., 5-10 mg) into each vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient.[4][5] It is advisable to run a time-course experiment initially to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is crucial to avoid artificially high results.

-

Dilution: Immediately prepare a series of accurate dilutions of the filtered supernatant using the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using a reference standard of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid of known purity.

-

Calculation: Determine the concentration of the undiluted supernatant from the calibration curve and the dilution factors. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mM) |

| Heptane | 1.9 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Dichloromethane | 9.1 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined |

| Acetone | 21 | To be determined | To be determined |

| Isopropanol | 18 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 33 | To be determined | To be determined |

| Acetonitrile | 38 | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | 37 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 47 | To be determined | To be determined |

Interpretation of Results:

The results should be analyzed in the context of solvent properties such as polarity (dielectric constant), hydrogen bonding capability, and chemical structure. A correlation between solubility and these properties can provide valuable insights into the intermolecular forces governing the dissolution process. For instance, a trend of increasing solubility with increasing solvent polarity would confirm the dominant role of the polar functional groups in the solute molecule.

Causality and Self-Validation in Experimental Design

Causality: The choice of the shake-flask method is deliberate; it is designed to achieve a true thermodynamic equilibrium between the solid and solution phases, which is the definition of saturation solubility.[2] The extended equilibration time and the use of excess solid are critical to ensure this state is reached.[7]

Self-Validation: The protocol incorporates several self-validating steps:

-

Visual Confirmation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Calibration Curve: The use of a multi-point calibration curve ensures the accuracy of the quantification. The linearity of this curve (R² > 0.99) validates the analytical method over the concentration range of interest.

-

Reproducibility: Performing the experiment in replicate (e.g., n=3) and assessing the standard deviation of the results provides a measure of the method's precision.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for the rational design of chemical processes and the successful development of new chemical entities in the pharmaceutical and agrochemical industries.[1]

References

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. enamine.net [enamine.net]

- 6. chem.ws [chem.ws]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the transformative impact of strategic molecular modifications on drug discovery programs. Among the most powerful tools in our arsenal is the trifluoromethyl (CF3) group. Its incorporation is far more than a simple substitution; it is a deliberate, mechanistically-driven decision to enhance a molecule's druglike properties. This guide provides an in-depth exploration of the CF3 group, moving beyond a mere listing of its effects to explain the underlying causality that makes it an indispensable component in modern drug design.

The strategic incorporation of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This guide will dissect these core advantages, provide quantitative data for key physicochemical properties, and detail validated experimental protocols for the synthesis of trifluoromethylated compounds.

The Physicochemical Impact of Trifluoromethylation: A Deeper Dive

The introduction of a CF3 group into a drug candidate dramatically alters its fundamental physicochemical properties. Understanding these changes is critical to leveraging them effectively.[1]

Enhancing Metabolic Stability: Blocking the Path of Oxidation

One of the most celebrated attributes of the CF3 group is its ability to confer exceptional metabolic stability.[3][4] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is responsible for clearing most xenobiotics.[5] A common metabolic pathway is the oxidation of electron-rich aromatic rings or aliphatic groups.

The Causality: The decision to introduce a CF3 group is often a direct response to a lead compound's metabolic liability. Methyl groups, for instance, are frequently sites of oxidative metabolism. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group effectively blocks this pathway for two primary reasons:

-

Steric Hindrance: The CF3 group is sterically larger than a methyl group, which can physically impede the ability of a CYP enzyme to access the site of metabolism.[6]

-

Electronic Deactivation: This is the dominant and more compelling reason. The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[2] When attached to an aromatic ring, it significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the ring system.[5] CYP450-mediated aromatic hydroxylation is an electrophilic attack; by reducing the π-electron density of the ring, the CF3 group makes it a less favorable substrate for the enzyme, thereby slowing or preventing metabolism.[5]

Diagram: Mechanism of Metabolic Site Protection

The following diagram illustrates how a CF3 group electronically deactivates an aromatic ring, making it resistant to oxidative metabolism by Cytochrome P450 enzymes.

Caption: Logical workflow of CF3-mediated metabolic protection.

Modulating Lipophilicity and Acidity (pKa)

The CF3 group significantly impacts two other critical physicochemical parameters: lipophilicity (LogP) and the acidity/basicity of nearby functional groups (pKa).

-

Lipophilicity (LogP): The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1] This property is crucial for modulating a molecule's ability to cross cellular membranes. Replacing a hydrogen atom or a methyl group with a CF3 group will almost invariably increase the LogP of the parent molecule, which can enhance membrane permeability and, consequently, oral bioavailability.[3][7]

-

Acidity (pKa): As a strong electron-withdrawing group, the CF3 group exerts a powerful inductive effect, which can significantly lower the pKa of adjacent acidic or basic moieties. For example, attaching a CF3 group to a molecule containing a cyclic carbamate was shown to lower its pKa, facilitating a key hydrogen bonding interaction with a protein target and improving drug potency.[8] This ability to fine-tune the ionization state of a molecule at physiological pH is a sophisticated strategy for optimizing drug-receptor interactions and improving solubility.

Data Presentation: Quantitative Impact of Trifluoromethylation

The following table summarizes the quantitative effect of substituting a hydrogen or methyl group with a trifluoromethyl group on LogP and pKa for representative scaffolds.

| Compound Pair (Analog 1 vs. Analog 2) | Modification | LogP (Analog 1) | LogP (Analog 2) | Δ LogP | pKa (Analog 1) | pKa (Analog 2) | Δ pKa |

| Toluene vs. Benzotrifluoride | H → CF₃ | 2.73 | 2.93 | +0.20 | N/A | N/A | N/A |

| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF₃ | 0.90 | 1.73 | +0.83 | 4.63 | 3.50 | -1.13 |

| Acetic Acid vs. Trifluoroacetic Acid | CH₃ → CF₃ | -0.17 | 0.50 | +0.67 | 4.76 | 0.52 | -4.24 |

| Ethanol vs. 2,2,2-Trifluoroethanol | CH₃ → CF₃ | -0.31 | 0.39 | +0.70 | 15.9 | 12.4 | -3.5 |

Note: LogP and pKa values are sourced from publicly available chemical databases and may vary slightly depending on the prediction method.

Enhancing Binding Affinity: More Than Just a Hydrophobic Filler

The role of the CF3 group in protein-ligand binding is multifaceted and goes beyond simple hydrophobic interactions. While its lipophilicity contributes to favorable desolvation upon entering a binding pocket, its unique electronic properties enable a range of specific, non-covalent interactions.[1]

The Causality: A statistical analysis of the Protein Data Bank (PDB) reveals that the CF3 group has a preference for interacting with specific amino acid residues like Phenylalanine (Phe), Methionine (Met), Leucine (Leu), and Tyrosine (Tyr).[9] The underlying reasons are complex:

-

Dipole-Dipole and Multipolar Interactions: The polarized C-F bonds create a strong molecular dipole, allowing the CF3 group to engage in favorable electrostatic interactions with polar residues or backbone amides in the protein.[1]

-

Amphiphilic Nature: Counterintuitively, the CF3 group can act as both an electrophile and a nucleophile.[10] The electron-deficient carbon can interact with nucleophilic regions of the protein, while the electron-rich fluorine atoms can act as weak hydrogen bond acceptors or participate in halogen bonding.[8][10]

-

Orthogonal Interactions: The unique geometry of the CF3 group allows it to form C–F···C=O interactions with the protein backbone that are geometrically distinct from traditional hydrogen bonds, potentially increasing binding affinity in pockets where standard hydrogen bonding is not feasible.[11]

Diagram: CF3 Group in a Protein Binding Pocket

This diagram illustrates the diverse non-covalent interactions a trifluoromethyl group can form within an enzyme's active site, enhancing binding affinity.

Caption: Multimodal interactions of a CF3 group.

Experimental Protocols: Introducing the Trifluoromethyl Group

The successful application of trifluoromethylation in drug design relies on robust and reproducible synthetic methodologies. The choice of method depends on the substrate, desired regioselectivity, and tolerance of other functional groups. Here, we detail two common, field-proven protocols for the introduction of a CF3 group.

Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This protocol is based on the transformation of widely available aryl chlorides into their trifluoromethylated analogs using a palladium catalyst and a silicon-based CF3 source. The causality for choosing this method lies in its broad substrate scope and high functional group tolerance, making it suitable for late-stage functionalization.[12]

Methodology:

-

Preparation: In a nitrogen-filled glovebox, add spray-dried potassium fluoride (KF) to an oven-dried reaction vessel.

-

Catalyst Loading: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)2) and the appropriate ligand (e.g., BrettPhos) in dioxane. Add this solution to the reaction vessel containing KF.

-

Substrate Addition: Add the aryl chloride substrate to the reaction mixture.

-

Reagent Addition: Add the trifluoromethyl source, triethyl(trifluoromethyl)silane (TESCF3).

-

Reaction: Seal the vessel and stir the reaction mixture at 120–140 °C for 6–20 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Self-Validation: This protocol is validated by its tolerance for numerous functional groups, including esters, amides, nitriles, and various heteroaromatics.[12] However, substrates with unprotected OH, NH, aldehyde, or ketone groups are generally not suitable.[12] The use of a glovebox is critical as KF is hygroscopic and moisture will lead to the hydrolysis of TESCF3.[12]

Protocol: Electrophilic Trifluoromethylation of a Carbon Nucleophile using an Umemoto Reagent

This method is ideal for the trifluoromethylation of soft carbon nucleophiles, such as enolates derived from β-ketoesters. The choice of an electrophilic ("CF3+") source like an Umemoto reagent is driven by its high reactivity under relatively mild conditions.[13][14]

Methodology:

-

Nucleophile Generation: Under an argon atmosphere, add sodium hydride (NaH, 60% in oil) to a stirred solution of the β-ketoester substrate (1.0 eq) in dry dimethylformamide (DMF) cooled in an ice bath. Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation.

-

Cooling: Cool the reaction mixture to -45 °C.

-

Reagent Addition: Add the Umemoto reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium salt, 1.2 eq).

-

Reaction: Stir the reaction mixture at -45 °C for 20 minutes, then allow it to warm to room temperature over approximately 1 hour.

-

Monitoring and Quenching: Monitor the reaction by 19F NMR using an internal standard to determine the yield.[13] Once complete, quench the reaction with water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation: The progress and yield of this reaction can be quantitatively and non-destructively monitored by 19F NMR, providing an internal validation of the reaction's success before work-up.[13] This method's utility is demonstrated by its successful application to various β-ketoesters and other soft nucleophiles.[13]

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1] The decision to incorporate a CF3 group is a strategic one, grounded in a deep understanding of its mechanistic effects on a molecule's physicochemical and biological properties. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize trifluoromethylation strategies in their drug discovery efforts.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Acme Bioscience. [Link]

-

Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

-

The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Chemical Science (RSC Publishing). [Link]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PMC. [Link]

-

Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. PubMed. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC. [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Thieme. [Link]

-

Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. ACS Publications. [Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]

Sources

- 1. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Discovery of Novel Oxazole-Based Compounds

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in modern medicinal chemistry.[1][2] Its presence in numerous natural products and clinically approved drugs underscores its significance as a "privileged scaffold."[1][3] Oxazole-based compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, owing to their capacity for diverse, non-covalent interactions with a wide array of biological targets like enzymes and receptors.[4][5][6][7] This guide provides an in-depth technical overview of the multidisciplinary workflow involved in the discovery and preclinical development of novel oxazole-based therapeutic agents. We will dissect the strategic decisions behind synthetic route selection, explore robust screening methodologies for hit identification, detail the iterative process of hit-to-lead optimization through structure-activity relationship (SAR) studies, and outline key experiments for elucidating the mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the oxazole scaffold.

The Oxazole Scaffold: A Privileged Structure in Drug Discovery

The oxazole ring is a versatile and highly valuable core structure in drug design.[5][8] Its planarity, electronic properties, and ability to act as a bioisostere for other functional groups, such as esters and amides, make it an attractive component for building molecules with desirable pharmacological profiles. The nitrogen and oxygen atoms within the ring serve as key hydrogen bond acceptors, facilitating strong and specific interactions with biological macromolecules.[7][9]

Several marketed drugs incorporate the oxazole moiety, validating its clinical utility. For instance, Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID), and Aleglitazar is an agent developed for type II diabetes.[2][10] The success of these compounds inspires the continued exploration of novel oxazole derivatives for a wide range of therapeutic applications.[11][12]

Strategic Synthesis of Oxazole Libraries

The creation of a diverse library of novel compounds is the foundational step in any discovery program. The choice of synthetic strategy is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency.

Key Synthetic Methodologies

While numerous methods exist for synthesizing the oxazole ring, a few have become mainstays in medicinal chemistry due to their reliability and broad substrate scope.[8]

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of α-acylamino ketones.[13] It is a robust and straightforward approach, particularly for 2,5-disubstituted oxazoles. The causality here is direct: the intramolecular condensation is driven by the formation of a stable aromatic ring system.

-